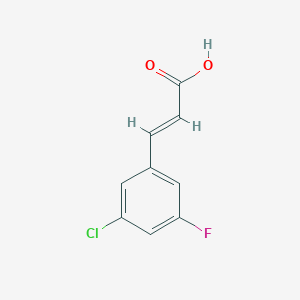

3-Chloro-5-fluorocinnamic acid

Description

Properties

IUPAC Name |

(E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJSHYRAZWUNA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 Chloro 5 Fluorocinnamic Acid and Its Derivatives

Established Synthetic Routes for 3-Chloro-5-fluorocinnamic acid

The preparation of this compound can be achieved through various condensation and cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity.

The Knoevenagel condensation is a cornerstone for the synthesis of cinnamic acids and their derivatives. wikipedia.orgmdpi.com This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgmdpi.com For the synthesis of this compound, the logical starting material is 3-chloro-5-fluorobenzaldehyde (B1363420).

The reaction with malonic acid, catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638), leads to the formation of the desired cinnamic acid. rug.nl A notable variant is the Doebner modification, which employs pyridine as the solvent and can lead to decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org The use of boric acid as a catalyst in ethanol (B145695) has also been reported as an effective and green alternative for Knoevenagel condensations. mdpi.com

Table 1: Representative Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Reagent | Catalyst/Solvent | Product | Yield (%) |

| 3-chloro-5-fluorobenzaldehyde | Malonic acid | Pyridine/Piperidine | This compound | Not specified |

| 4-chlorobenzaldehyde | Malonic acid | Boric acid/Ethanol | 4-chlorocinnamic acid | Good to Excellent |

This table is generated based on established chemical principles and analogous reactions. Specific yield for this compound via this method is not explicitly documented in the provided search results.

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes. google.com This palladium-catalyzed reaction can be employed to synthesize cinnamic acid derivatives by coupling an aryl halide with an acrylate. google.com For this compound, this would involve the reaction of a halo-substituted benzene (B151609) derivative with acrylic acid or its ester.

One potential route is the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with acrylic acid in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. google.comnih.gov A related approach, described in a patent for the synthesis of the regioisomer 2-chloro-5-fluorocinnamic acid, involves the reaction of a diazonium salt, derived from the corresponding aniline (B41778) (2-chloro-5-fluoroaniline), with acrylic acid in the presence of a palladium catalyst. google.comgoogle.com This suggests a viable pathway starting from 3-chloro-5-fluoroaniline (B1302006) for the synthesis of this compound.

Table 2: Heck Reaction Parameters for Cinnamic Acid Synthesis

| Aryl Halide | Coupling Partner | Catalyst System | Product |

| 1-bromo-3-chloro-5-fluorobenzene | Acrylic acid | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | This compound |

| 2-chloro-5-fluoroaniline (B1301171) (via diazonium salt) | Acrylic acid | Palladium(II) acetate (B1210297) | 2-chloro-5-fluorocinnamic acid |

This table outlines plausible reaction components based on established Heck reaction protocols. Specific conditions and yields for the synthesis of this compound may vary.

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental olefination methods that convert aldehydes and ketones into alkenes. acs.orgacs.org These reactions are highly valuable for the stereoselective synthesis of alkenes.

In the context of this compound synthesis, the Wittig reaction would involve the reaction of 3-chloro-5-fluorobenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester. A similar Wittig reaction has been successfully employed with the analogous 3-bromo-5-fluorobenzaldehyde (B68483) to produce the corresponding cinnamaldehyde, demonstrating the feasibility of this approach. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred due to the easier removal of the phosphate (B84403) byproduct and typically higher E-stereoselectivity. wikipedia.orgnrochemistry.com The HWE reaction for the synthesis of the ethyl ester of this compound would involve reacting 3-chloro-5-fluorobenzaldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride or potassium tert-butoxide. nrochemistry.comenamine.net The resulting ester can then be hydrolyzed to the carboxylic acid.

Table 3: Olefination Reaction Components for Cinnamic Ester Synthesis

| Reaction | Aldehyde | Reagent | Product (Ester) |

| Wittig | 3-chloro-5-fluorobenzaldehyde | (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl 3-chloro-5-fluorocinnamate |

| HWE | 3-chloro-5-fluorobenzaldehyde | Triethyl phosphonoacetate | Ethyl 3-chloro-5-fluorocinnamate |

This table illustrates the key reactants for the synthesis of the ethyl ester of this compound via olefination reactions.

Direct synthetic methods that bypass the need for pre-functionalized reagents offer an efficient alternative for preparing cinnamic acids. One such method involves the reaction of an aromatic aldehyde directly with a carboxylic acid or its anhydride.

A process for preparing cinnamic acids involves reacting the corresponding benzaldehyde (B42025) with ketene (B1206846) in the presence of a catalyst, such as an iron or zinc salt of a carboxylic acid. organic-chemistry.org While this method is general, specific application to 3-chloro-5-fluorobenzaldehyde is not detailed.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the reversible deamination of L-phenylalanine to (E)-cinnamic acid. rug.nlumich.edu In the reverse reaction, PAL can catalyze the addition of ammonia (B1221849) to cinnamic acid derivatives to produce the corresponding phenylalanine analogues. rug.nlumich.edu

While there is no specific report on the enzymatic synthesis of this compound itself, it is plausible that this compound could serve as a substrate for PAL or a related enzyme to produce 3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid. rug.nl The enzymatic process would likely involve the use of whole cells expressing the enzyme or the purified enzyme in an aqueous buffer. umich.edu

Derivatization and Functionalization of this compound

The carboxylic acid and the double bond moieties of this compound are key sites for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially interesting biological or material properties.

The most common derivatization is the esterification of the carboxylic acid group. For instance, (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate can be synthesized by reacting this compound with ethanol in the presence of an acid catalyst. smolecule.com Other esterification methods, such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), are also applicable. nih.gov

Amide derivatives can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an appropriate amine. drugfuture.comikm.org.my Direct amidation can also be achieved using various coupling reagents. beilstein-journals.orgnih.gov

The double bond can also be functionalized, for example, through hydrogenation to yield 3-(3-chloro-5-fluorophenyl)propanoic acid or through addition reactions.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted into its corresponding ester derivatives through several standard methods. Esterification is a crucial modification as it can alter the compound's physical properties and biological activity.

Common esterification techniques include:

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol, such as ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. smolecule.com

Reaction with Alkyl Halides : The carboxylic acid can be reacted with an alkyl halide in the presence of a base (e.g., triethylamine) in a suitable solvent like acetone (B3395972) under reflux conditions. nih.gov

Steglich Esterification : This method is useful for milder conditions, employing a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Table 1: Selected Esterification Methods for Cinnamic Acids

| Method | Reagents | Typical Conditions | Ref |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | smolecule.com |

| Alkyl Halide | Alkyl Halide, Base (e.g., Triethylamine) | Reflux in Acetone | nih.gov |

| Steglich | Alcohol, DCC, DMAP | Room Temperature in Dichloromethane | nih.gov |

Amidation Reactions and Amide Derivatives

The conversion of this compound to its amide derivatives is a key transformation for creating compounds with diverse biological potential. This is typically achieved by activating the carboxyl group followed by reaction with a primary or secondary amine. A variety of modern coupling reagents can facilitate this transformation efficiently. beilstein-journals.org

Methods for amidation include:

Coupling Reagents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are widely used to form an active intermediate that readily reacts with amines. beilstein-journals.org

Acid Chloride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts with an amine to form the amide. beilstein-journals.org

Modern Reagents : Other effective methods involve using reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) or employing pivaloyl chloride for O/N-pivaloyl activation. beilstein-journals.org A one-pot method using trimethylsilyl (B98337) azide (B81097) has also been reported as a facile route to amides from cinnamic acids. arkat-usa.org

It has been noted in related structures that primary amide derivatives may not be readily cleaved back to the active carboxylic acid within a biological system. nih.gov

Table 2: Amidation Reagents for Cinnamic Acids

| Reagent/Method | Key Features | Ref |

|---|---|---|

| EDC·HCl | Water-soluble carbodiimide, common in peptide synthesis. | beilstein-journals.org |

| TCCA/PPh₃ | Ultrasound-assisted amidation. | beilstein-journals.org |

| Pivaloyl Chloride | One-pot transamidation or carboxyl group activation. | beilstein-journals.org |

| Trimethylsilyl Azide | Facile one-pot route compatible with various functional groups. | arkat-usa.org |

Reduction Pathways of Functional Groups

The functional groups of this compound—the carboxylic acid and the carbon-carbon double bond—can be selectively reduced.

Reduction of the Carboxylic Acid : The carboxyl group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The corresponding ester can also be reduced under similar conditions. smolecule.com

Reduction of the Alkene : The α,β-unsaturated double bond can be selectively hydrogenated to form 3-(3-chloro-5-fluorophenyl)propanoic acid. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). This reduction is a key step in the synthesis of substituted indanones via subsequent intramolecular Friedel-Crafts acylation.

Nucleophilic Substitution Reactions on the Aromatic Ring

Performing nucleophilic aromatic substitution (SNAr) on the di-halogenated ring of this compound presents challenges. For SNAr to be efficient, the halogen atom (the leaving group) typically needs to be positioned ortho or para to a strong electron-withdrawing group. In this molecule, the chloro and fluoro atoms are meta to the electron-withdrawing acrylic acid side chain, making direct substitution difficult under standard conditions.

However, in related systems, intramolecular nucleophilic displacement of a fluorine atom has been observed in the synthesis of coumarins from 2-fluorocinnamic acid derivatives, where the carboxylate ion acts as the nucleophile. clockss.org Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions. Therefore, any potential substitution on the 3-chloro-5-fluoro-phenyl ring would likely involve the displacement of the fluorine atom over the chlorine atom, though this would still require harsh reaction conditions or specialized catalytic systems (e.g., palladium-catalyzed Buchwald-Hartwig amination) that proceed via different mechanisms.

Side-Chain Modifications (e.g., hydrogenation, epoxidation, dihydroxylation)

Beyond hydrogenation, the acrylic acid side chain is amenable to other important chemical transformations.

Epoxidation : The carbon-carbon double bond can be converted to an epoxide (an oxirane ring), forming a glycidic ester. This reaction can be carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The Darzens condensation, involving the reaction of an aldehyde with an α-haloester in the presence of a base, is a classical method for synthesizing glycidic esters, which can then be hydrolyzed to the corresponding glycidic acid. orgsyn.org Epoxides of cinnamic acid, known as 3-arylglycidates, are valuable chiral building blocks. msu.edu

Dihydroxylation : The alkene can undergo dihydroxylation to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (syn-dihydroxylation) or through reaction with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄).

These modifications introduce new functional groups and stereocenters, significantly increasing the molecular complexity and potential applications of the scaffold.

Stereoselective Synthesis of this compound Isomers (if applicable)

This compound can exist as two geometric isomers: (E) (trans) and (Z) (cis). Standard synthesis methods like the Perkin, Knoevenagel, and Heck reactions predominantly yield the thermodynamically more stable (E)-isomer.

Achieving stereoselective synthesis of the less stable (Z)-isomer requires specific strategies. While direct methods for this specific compound are not widely published, general approaches for cinnamic acids can be applied:

Photochemical Isomerization : The (E)-isomer can often be converted to a mixture of (E) and (Z)-isomers by irradiation with UV light. acs.org Subsequent separation can yield the pure (Z)-isomer.

Stereoselective Alkyne Reduction : A synthetic route could involve the creation of 3-(3-chloro-5-fluorophenyl)propiolic acid. The subsequent partial hydrogenation of the alkyne using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate), would selectively produce the (Z)-alkene.

Wittig-type Reactions : The Horner-Wadsworth-Emmons reaction, using specifically designed phosphonate ylides, can offer high stereoselectivity for either (E) or (Z)-alkenes, providing a powerful tool for accessing the desired isomer. acs.org

Enzymatic Processes : Phenylalanine aminomutase (PAM) has been shown to catalyze reactions with cinnamic acid derivatives, highlighting the potential for biocatalytic routes that can exhibit high stereoselectivity. rug.nl

Green Chemistry Principles and Sustainable Approaches in Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives can reduce environmental impact and improve sustainability.

Key sustainable approaches reported for cinnamic acid synthesis include:

Use of Greener Solvents : Performing reactions in water instead of volatile organic solvents is a significant green improvement. beilstein-journals.orgscirp.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and energy consumption, often allowing for solvent-free conditions. This has been successfully applied to the synthesis of cinnamic acids from aryl aldehydes and malonic acid. pcbiochemres.com

Enzymatic Synthesis : Biocatalysts, such as Novozym 435, can be used for the synthesis of cinnamic acid esters under mild conditions, offering high selectivity and reducing waste. pcbiochemres.com

Solid-Supported Catalysts : Using catalysts supported on solid matrices, such as diatomite-supported palladium nanoparticles for Heck-type reactions, simplifies catalyst recovery and recycling. pcbiochemres.com

Recyclable Reagents : The development of coupling reagents for amidation whose byproducts can be recycled promotes sustainability by minimizing waste. beilstein-journals.org

These sustainable methodologies offer viable and environmentally conscious alternatives to traditional synthetic protocols.

Solvent-Free and Aqueous Media Reactions

The shift away from traditional volatile organic solvents (VOCs) is a cornerstone of green chemistry. For the synthesis of cinnamic acids, including this compound, reactions in aqueous media or under solvent-free conditions are highly advantageous as they reduce pollution, cost, and safety hazards.

Aqueous Media Synthesis: Wittig reactions represent a viable method for producing cinnamic acids in an aqueous environment. The reaction of benzaldehydes with alkoxycarbonyl methylidenetriphenylphosphoranes can be carried out in aqueous sodium hydroxide. In this one-pot process, the initially formed cinnamate (B1238496) ester is hydrolyzed in situ to yield the corresponding cinnamic acid, which can often be isolated through simple extractive work-up. scirp.org This approach avoids the use of organic solvents for the main reaction step, making it an environmentally benign alternative. scirp.org

Solvent-Free Synthesis: Solvent-free conditions, often facilitated by microwave irradiation or mechanochemistry, offer significant improvements in reaction times and efficiency.

Microwave-Assisted Synthesis: The reaction between aryl aldehydes and malonic acid can be conducted without a solvent, using a mediator catalyst such as polyphosphate ester under microwave irradiation, to produce cinnamic acid analogues. pcbiochemres.com Another approach involves the use of tetra-butylammonium bromide and potassium carbonate in microwave-irradiated reactions. pcbiochemres.com These methods often overcome the long reaction times associated with traditional methods like the Perkin reaction. pcbiochemres.com

Mechanochemistry: The amidation of cinnamic acid has been successfully performed under solvent-free mechanochemical conditions using 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA). beilstein-journals.org This ball-milling technique first generates the acid fluoride, which then reacts to form the amide, demonstrating a scalable and solventless process. beilstein-journals.org

Deep Eutectic Solvents (DES): While not strictly solvent-free, DES are considered green reaction media due to their low toxicity, low cost, and recyclability. The amidation of cinnamic acid has been achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent composed of choline (B1196258) chloride and urea. beilstein-journals.org

Table 1: Overview of Solvent-Free and Aqueous Synthetic Methods for Cinnamic Acid Derivatives

| Method | Reactants | Medium/Condition | Key Features | Reference |

|---|---|---|---|---|

| Wittig Reaction | Benzaldehyde derivative + Alkoxycarbonyl methylidenetriphenylphosphorane | Aqueous NaOH | Avoids organic solvents; one-pot hydrolysis to the acid. | scirp.org |

| Microwave-Assisted Knoevenagel-type Reaction | Aryl aldehyde + Malonic acid | Solvent-free, Polyphosphate ester catalyst | Rapid reaction times; circumvents drawbacks of classical methods. | pcbiochemres.com |

| Mechanochemical Amidation | Cinnamic acid + TFEDMA | Solvent-free, Ball-milling | Gram-scale applicability; avoids solvent waste. | beilstein-journals.org |

| Triazine-based Amidation | Cinnamic acid + TCT | Deep Eutectic Solvent (ChCl/urea) | Utilizes a non-toxic, low-cost, and recyclable medium. | beilstein-journals.org |

Catalytic Systems (e.g., organocatalysis, photocatalysis)

Catalysis is fundamental to modern organic synthesis, enabling reactions with high efficiency and selectivity. For this compound, various catalytic systems, including organocatalysis and photocatalysis, are instrumental.

Organocatalysis: Organocatalysis employs small organic molecules to accelerate chemical reactions. The Knoevenagel condensation is a classic example, where an amine base like piperidine or pyridine catalyzes the reaction between an aldehyde (e.g., 3-chloro-5-fluorobenzaldehyde) and a compound with an active methylene group, such as malonic acid. rug.nlcore.ac.uk This reaction is a cornerstone for synthesizing cinnamic acid derivatives. rug.nl Innovations in this area include the use of ionic liquids, such as 1-butyl-3-methylimidazolium toluenesulfonate, which can act as both the solvent and promoter, with ammonium (B1175870) acetate as the catalyst. google.com This system allows for easy recycling of the ionic liquid and catalyst, aligning with green chemistry principles. google.com

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions in the presence of a photosensitizer. While a direct photocatalytic synthesis of this compound is not prominently documented, related studies demonstrate the potential of this technology. For instance, an iridium-based photocatalyst has been used to control the reactivity of trans-3-fluorocinnamic acid. nih.govrsc.org Under one-photon conditions with blue light, the system catalyzes trans-cis isomerization, whereas under two-photon conditions, it facilitates hydrogenation of the double bond. nih.govrsc.org Such studies highlight the sophisticated control over chemical transformations that photocatalysis can offer. Porphyrins and their derivatives are also emerging as potent photocatalysts for a range of organic transformations due to their favorable photo- and electrochemical properties. beilstein-journals.org

Other Catalytic Systems: Palladium-catalyzed cross-coupling reactions are highly effective for forming the carbon-carbon double bond in cinnamic acids.

Heck Reaction: This reaction couples an aryl halide with an alkene. The synthesis of fluorinated cinnamic acid esters can be achieved by reacting a substituted bromobenzene (B47551) with an acrylic acid ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). google.com

Meerwein Arylation: This method involves the reaction of a diazonium salt with an alkene, catalyzed by a metal salt. Substituted cinnamic acids can be prepared by reacting the diazonium salt derived from an aniline (e.g., 2-chloro-5-fluoroaniline) with acrylic acid, catalyzed by palladium(II) acetate. google.com

Table 2: Catalytic Systems in the Synthesis of Cinnamic Acid Derivatives

| Catalytic System | Reaction Type | Catalyst Example | Reactants | Reference |

|---|---|---|---|---|

| Organocatalysis | Knoevenagel Condensation | Piperidine / Ammonium Acetate | 3-Chloro-5-fluorobenzaldehyde + Malonic acid | rug.nlgoogle.com |

| Photocatalysis | Isomerization / Hydrogenation | Iridium Complex | trans-3-fluorocinnamic acid | nih.govrsc.org |

| Palladium Catalysis | Heck Reaction | Pd(OAc)₂ / TBAB | Substituted bromobenzene + Acrylic ester | google.com |

| Palladium Catalysis | Meerwein Arylation | Palladium(II) acetate | Substituted aniline (via diazonium salt) + Acrylic acid | google.com |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Waste minimization is a broader concept that includes reducing or eliminating byproducts, solvent waste, and energy consumption.

Evaluating Synthetic Routes:

Condensation Reactions (Knoevenagel, Perkin): These reactions are widely used but have inherently lower atom economy because they produce stoichiometric byproducts, such as water and carbon dioxide (in the case of Knoevenagel-Doebner). rug.nl

Addition and Cross-Coupling Reactions (Heck): The Heck reaction can be more atom-economical, especially if the base used to neutralize the generated acid can be regenerated and reused. google.com

Strategies for Waste Minimization:

Recyclable Catalysts: A key strategy for minimizing waste is the use of recyclable catalysts. The use of ionic liquids that can be recovered and reused for multiple cycles, as seen in the Knoevenagel synthesis of fluorocinnamic acid, significantly reduces waste and production costs. google.com Heterogeneous photocatalysts also offer the advantage of easy separation from the reaction mixture and potential for reuse. researchgate.net

Elimination of Solvents: As detailed in section 2.4.1, solvent-free methods like mechanochemistry and microwave-assisted synthesis completely eliminate solvent waste, which is a major contributor to chemical pollution. pcbiochemres.combeilstein-journals.org

Table 3: Green Chemistry Comparison of Synthetic Strategies

| Strategy | Atom Economy Aspect | Waste Minimization Aspect | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Moderate; produces H₂O and CO₂ byproducts. | Can be improved with recyclable ionic liquid solvents/catalysts. | google.com |

| Heck Reaction | Potentially high, depending on base regeneration. | Requires catalyst recovery; phase-transfer catalysts can be recycled. | google.com |

| Aqueous Synthesis | Dependent on specific reaction. | Eliminates volatile organic solvents (VOCs), replacing them with water. | scirp.org |

| Solvent-Free Synthesis | Dependent on specific reaction. | Completely eliminates solvent waste; often reduces energy consumption. | pcbiochemres.combeilstein-journals.org |

| Biocatalysis (General Principle) | High; high selectivity reduces byproducts. | Operates in water under mild conditions; biodegradable catalysts. | acs.org |

Reaction Mechanisms and Kinetic Investigations of 3 Chloro 5 Fluorocinnamic Acid Transformations

Mechanistic Pathways of 3-Chloro-5-fluorocinnamic acid Formation Reactions

The primary route for synthesizing polyhalogenated cinnamic acids, including this compound, involves a palladium-catalyzed cross-coupling reaction. This method is a variation of the Heck reaction, which couples an aryl halide or equivalent with an alkene.

The typical synthesis begins with the corresponding substituted aniline (B41778), in this case, 3-chloro-5-fluoroaniline (B1302006). This starting material undergoes diazotization, where it is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is often used directly without isolation.

The core of the formation mechanism involves the reaction of this diazonium salt with acrylic acid in the presence of a homogeneous palladium catalyst. The mechanistic pathway proceeds through a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl diazonium salt, forming an arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The acrylic acid coordinates to the arylpalladium(II) complex, followed by the migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a palladium-alkyl intermediate.

β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, regenerating the double bond of the cinnamic acid product and forming a hydridopalladium(II) species.

Reductive Elimination: The hydridopalladium(II) species reductively eliminates, regenerating the Pd(0) catalyst and releasing a proton and a halide ion, thus completing the catalytic cycle.

This process has been successfully applied to various halogenated anilines to produce the corresponding cinnamic acids in high yields. google.com For instance, the synthesis of 2-chloro-5-fluorocinnamic acid from 2-chloro-5-fluoroaniline (B1301171) proceeds with a yield of 80%. google.com A similar approach is inferred for the synthesis of this compound.

Table 1: Representative Synthesis of Halogenated Cinnamic Acids via Palladium Catalysis The following table is based on analogous reactions described in the literature. google.com

| Starting Material | Reagents | Catalyst | Product | Yield |

|---|---|---|---|---|

| 2-chloro-5-fluoroaniline | 1. NaNO₂, H₂SO₄/H₂O 2. Acrylic Acid | Palladium(II) acetate (B1210297) | 2-chloro-5-fluorocinnamic acid | 80% of theory |

| 2,5-difluoro-3-chloroaniline | 1. NaNO₂, H₂SO₄/H₂O 2. Acrylic Acid | Palladium(II) acetate | 2,5-difluoro-3-chlorocinnamic acid | 83% of theory |

| 2,5-difluoro-4-chloroaniline | 1. NaNO₂, H₂SO₄/H₂O 2. Acrylic Acid | Palladium(II) acetate | 2,5-difluoro-4-chlorocinnamic acid | 89% of theory |

Kinetic Studies of Derivatization and Transformation Reactions

Kinetic investigations into the reactions of cinnamic acid derivatives provide crucial insights into reaction rates, mechanisms, and the influence of substituents. While specific kinetic data for this compound is not extensively documented in the surveyed literature, studies on closely related compounds offer a strong basis for understanding its reactivity.

Photocatalytic reactions, for example, have been kinetically studied for similar molecules like trans-3-fluorocinnamic acid. rsc.org In these studies, an iridium-based photocatalyst (fac-[Ir(ppy)₃]) is used to induce trans-cis isomerization. The kinetics of this transformation are followed, and quenching studies are performed to determine rate constants. For instance, the quenching of the excited triplet state of the iridium photocatalyst by trans-3-fluorocinnamic acid was found to have a bimolecular rate constant (kq) of 6.7 x 10⁹ M⁻¹s⁻¹. rsc.org This process proceeds via a triplet-triplet energy transfer mechanism.

Kinetic studies on the solid-state photodimerization of other halo-cinnamic acids, such as β-4-chloro-trans-cinnamic acid, show approximately first-order kinetics. researchgate.net This suggests a reaction mechanism involving one excited-state monomer and one ground-state monomer. The rate of reaction is influenced by factors like crystal packing, the distance between reacting double bonds, and the degree of molecular reorientation required for the reaction to occur. researchgate.net The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring of this compound would be expected to influence the electronic properties of the molecule and, consequently, the kinetics of its various transformations.

Table 2: Kinetic Data for Reactions of Related Cinnamic Acid Derivatives

| Compound | Reaction Type | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| trans-3-Fluorocinnamic acid | Photocatalytic Isomerization (Triplet Quenching) | Bimolecular Rate Constant (kq) | 6.7 x 10⁹ M⁻¹s⁻¹ | rsc.org |

| β-4-Chloro-trans-cinnamic acid | Solid-State Photodimerization | Reaction Order | Approximately First-Order | researchgate.net |

| p-Chlorocinnamic acid | NHC-Catalyzed Acyl Azolium Formation | Relative Rate (Hammett plot) | Influenced by electronic substituent effects | nih.gov |

Catalytic Cycles and Intermediates in this compound Chemistry

The chemistry of this compound is heavily reliant on catalysis, both for its synthesis and its subsequent transformations.

As detailed in Section 3.1, the formation of this compound is mediated by a palladium catalyst, proceeding through the Heck catalytic cycle. The key intermediates in this cycle are the arylpalladium(II) species formed after oxidative addition and the subsequent palladium-alkyl intermediate formed after migratory insertion of acrylic acid. google.com The efficiency of this cycle depends on the stability of these intermediates and the facility of the β-hydride and reductive elimination steps to regenerate the active Pd(0) catalyst.

In transformation reactions, other catalytic cycles can be employed. Photocatalysis using transition metal complexes, such as those based on iridium, opens up different mechanistic pathways. d-nb.info For reactions involving trans-3-fluorocinnamic acid, a photocatalytic cycle driven by an iridium complex can be initiated by one-photon or two-photon excitation. d-nb.info

One-Photon Excitation: Leads to the formation of a triplet excited state of the catalyst. This can initiate reactions via triplet-triplet energy transfer, such as the isomerization of the C=C double bond in cinnamic acid derivatives. rsc.orgd-nb.info

Two-Photon Excitation: Generates a much more powerful reducing agent (hydrated electrons), enabling reactions that are thermodynamically inaccessible with one-photon excitation, such as the reduction of the double bond or even dehalogenation. d-nb.infonih.gov

Another important class of reactions involves N-Heterocyclic Carbene (NHC) catalysis. While not specific to this compound in the literature found, NHC catalysts react with cinnamic aldehydes (and by extension, could involve derivatives of the acid) to form key intermediates known as acyl azoliums. nih.govscispace.com These intermediates are electrophilic species that can react with various nucleophiles, leading to the formation of esters, amides, or other annulation products. The catalytic cycle involves the nucleophilic attack of the NHC on the substrate, formation of the acyl azolium intermediate, reaction with a nucleophile, and release of the product to regenerate the NHC catalyst. nih.gov

Transition State Analysis and Reaction Energetics

Understanding the transition states and energetics of a reaction is fundamental to controlling its outcome. For reactions involving this compound, this analysis provides insight into reaction barriers, selectivity, and the influence of its halogen substituents.

For other reactions of cinnamic acid derivatives, computational and experimental methods have been used to probe reaction energetics.

Hammett Analysis: Linear free-energy relationships, such as Hammett plots, have been used to study NHC-catalyzed esterifications. These studies reveal how electron-donating or electron-withdrawing substituents on the phenyl ring affect the reaction rate. This analysis helps to identify the rate-limiting step in the catalytic cycle; for instance, a negative ρ (rho) value in a Hammett plot for the reaction of ynals indicated that the breakdown of a hemiacetal intermediate was the rate-limiting step. nih.gov The chloro and fluoro substituents on this compound are both electron-withdrawing and would be expected to significantly influence the energetics of such reactions.

DFT Calculations: Density Functional Theory (DFT) is a powerful tool for calculating the energies of ground states, intermediates, and transition states. In the study of the photodimerization of bromo-cinnamic acids, DFT calculations were used alongside solid-state NMR to analyze chemical shift tensors and relate them to crystal structure and photoreaction rates. researchgate.net Such calculations can map out the entire reaction energy profile, identifying the highest energy barrier (the rate-determining transition state) and explaining observed product selectivities.

Applying these principles to this compound would involve calculating the energy barriers for its formation via the Heck reaction, or for its participation in photocatalytic or NHC-catalyzed transformations, taking into account the electronic effects of the Cl and F substituents.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. bg.ac.rs For 3-Chloro-5-fluorocinnamic acid, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the atomic connectivity.

While specific spectral data for this compound is not widely published, data from its analog, 3-chlorocinnamic acid, provides a basis for expected chemical shifts. chemicalbook.com The olefinic protons of the acrylic acid moiety are expected to appear as doublets in the ¹H NMR spectrum with a large coupling constant (~16 Hz) characteristic of a trans configuration. bg.ac.rs The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogs)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | 167 - 172 |

| Olefinic CH (α to COOH) | 6.5 - 6.7 | 118 - 122 |

| Olefinic CH (β to COOH) | 7.7 - 7.9 | 141 - 144 |

| Aromatic CH (C2-H) | 7.6 - 7.8 | ~127 |

| Aromatic CH (C4-H) | 7.4 - 7.6 | ~115 (Coupled to F) |

| Aromatic CH (C6-H) | 7.5 - 7.7 | ~125 (Coupled to F) |

| Aromatic C-Cl | - | 133 - 137 |

| Aromatic C-F | - | 160 - 164 (d, ¹JCF) |

| Aromatic C (C1) | - | 136 - 139 |

Note: Values are estimates based on data for 3-chlorocinnamic acid and general substituent effects. Actual values may vary. chemicalbook.comnih.gov

To resolve structural ambiguities, two-dimensional (2D) NMR experiments are indispensable. scholaris.ca

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two olefinic protons would be expected, confirming their connectivity. It would also show correlations between the coupled protons on the aromatic ring. mpn.gov.rs

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly attached proton-carbon pairs (¹JCH). chemicalbook.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the olefinic proton signals would each show a correlation to a distinct sp² carbon signal in the HSQC spectrum.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound. biophysics.org The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which makes its signals highly sensitive to the local electronic environment and reduces the likelihood of signal overlap. icpms.cznih.gov The spectrum would likely show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal, along with its coupling to nearby protons (which can be observed in both the ¹H and ¹⁹F spectra), provides definitive proof of the fluorine's position on the ring. rsc.org This technique is especially useful for identifying fluorinated compounds in complex mixtures and for monitoring chemical reactions involving fluorinated species. rsc.org

Solid-state NMR (ssNMR) is an essential technique for studying the structure of materials in their solid form, particularly for characterizing polymorphism, where a compound exists in multiple crystalline forms. rsc.orgrsc.org While X-ray diffraction is the primary method for determining crystal structures, ssNMR is highly sensitive to the local environment of each atom, making it an excellent complementary tool. acs.org Different polymorphs of a compound will produce distinct ssNMR spectra because the molecules have different packing arrangements and intermolecular interactions in each form. acs.org

Studies on related compounds like trans-cinnamic acid have demonstrated that ¹³C ssNMR can clearly distinguish between different polymorphs. acs.org For example, the signals for carboxylic carbons are particularly sensitive to hydrogen bonding environments, and the signals for sp³ carbons in photoproducts can indicate the formation of different cyclobutane (B1203170) ring conformations. acs.org Therefore, ssNMR would be an invaluable method for identifying and characterizing any potential polymorphs of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.comnih.gov

For this compound, the spectra would be dominated by vibrations characteristic of the carboxylic acid, the alkene, and the substituted benzene (B151609) ring. Based on data from the closely related trans-3-chlorocinnamic acid, key vibrational bands can be predicted. rsc.org

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | ~2500-3300 (broad) | Weak / Not observed | Carboxylic Acid |

| C=O Stretch | ~1680-1700 (strong) | ~1690 (medium) | Carboxylic Acid |

| C=C Stretch (alkene) | ~1630 (strong) | ~1640 (very strong) | Alkene |

| C=C Stretch (aromatic) | ~1570-1600 (medium) | ~1600 (strong) | Aromatic Ring |

| C-Cl Stretch | ~700-800 | ~700-800 | Chloro-substituent |

| C-F Stretch | ~1100-1250 | ~1100-1250 | Fluoro-substituent |

| Ring Breathing | Weak / Not observed | ~1000 (strong) | Aromatic Ring |

Note: Frequencies are based on published data for trans-3-chlorocinnamic acid and general ranges for functional groups. rsc.org

Differences in the vibrational spectra, particularly in the regions of the C=O stretch and the O-H stretch, can indicate different hydrogen-bonding patterns, which is a key feature distinguishing polymorphs. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. miamioh.edu For this compound (C₉H₆ClFO₂), the exact molecular weight is 200.0037 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 200.

The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺˙ (m/z 202) that is approximately one-third the intensity of the [M]⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Studies on related halogenated cinnamic acid esters show that fragmentation often occurs via several key pathways. nih.govmetabolomics.se Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). miamioh.edu For cinnamic acids, cleavage of the acrylic side chain is also common. The fragmentation of this compound would likely involve:

Loss of water ([M-H₂O]⁺˙)

Loss of a hydroxyl radical ([M-OH]⁺)

Loss of the carboxyl group ([M-COOH]⁺)

Potential formation of a substituted benzopyrylium ion, a common fragmentation route for cinnamic acid derivatives. nih.govmetabolomics.se

X-ray Diffraction Studies of Crystalline Forms and Solid Solutions

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com Extensive XRD studies have been conducted on the polymorphs of the closely related trans-3-chlorocinnamic acid (3-ClCA), which serves as an excellent model for this compound. acs.orgnih.gov

trans-3-chlorocinnamic acid is known to exist in at least two polymorphic forms, a β-type and a γ-type. acs.org The γ polymorph transforms to the β polymorph upon heating to 413 K. nih.gov The crystal structures of these forms reveal that the molecules pack as centrosymmetric, hydrogen-bonded carboxylic acid dimers, a common motif for carboxylic acids. acs.org

Furthermore, studies have shown that 3-ClCA can form solid solutions with 3-bromo-trans-cinnamic acid. acs.org These solid solutions can adopt crystal structures that are isostructural with the pure components or, in some cases, form unique structures not observed for either pure compound. acs.org This highlights the subtle interplay of molecular shape and intermolecular forces in determining crystal packing. These findings suggest that this compound likely also exhibits polymorphism and has the potential to form solid solutions with other halogenated cinnamic acids.

Table 3: Crystallographic Data for Polymorphs of the Analog trans-3-chlorocinnamic acid

| Parameter | γ-polymorph | β-polymorph |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/n |

| a (Å) | 8.636 (2) | 13.627 (5) |

| b (Å) | 4.961 (1) | 3.909 (1) |

| c (Å) | 18.239 (4) | 8.618 (4) |

| β (°) | 100.28 (3) | 96.26 (3) |

| Volume (ų) | 768.8 (3) | 425.9 (3) |

| Z | 4 | 2 |

| Key Feature | Photostable | Photoreactive |

Data sourced from studies on 3-chloro-trans-cinnamic acid. acs.orgacs.orgresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline material. uhu-ciqso.esrigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom in the molecule, as well as how these molecules are arranged relative to one another in the crystal lattice. This provides detailed information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Table 1: Illustrative Crystallographic Data for a Related Cinnamic Acid Derivative This table presents hypothetical data based on common findings for similar structures to illustrate what a single-crystal XRD analysis might reveal.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 |

| b (Å) | 17.0 |

| c (Å) | 9.0 |

| β (°) | 105 |

| Volume (ų) | 810 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimer |

Powder X-ray Diffraction for Polymorphism and Amorphous Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing microcrystalline powders. units.it It is particularly crucial for identifying different crystalline forms, known as polymorphs, of a single compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD is also used to characterize the degree of crystallinity and identify any amorphous (non-crystalline) content in a sample. units.itresearchgate.net

The study of polymorphism is vital, as different polymorphs can arise from varying crystallization conditions. For example, 3-chloro-trans-cinnamic acid is known to exhibit polymorphism. At 413 K (140 °C), its γ polymorph transforms into the β polymorph. researchgate.net Such phase transitions can be monitored using variable-temperature PXRD. units.it

A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. The presence of sharp peaks indicates a crystalline material, while a broad, featureless halo suggests an amorphous phase. researchgate.net By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm its polymorphic identity. units.it

Table 2: Example of PXRD Peak Data for Identifying Polymorphs This table illustrates how PXRD data might distinguish between two hypothetical polymorphs of a cinnamic acid derivative.

| Polymorph A (2θ angles) | Polymorph B (2θ angles) |

| 12.1° | 10.5° |

| 15.8° | 14.3° |

| 24.5° | 21.8° |

| 26.0° | 25.1° |

| 28.9° | 29.5° |

Studies on Isostructurality and Structural Diversity in Related Compounds

Research on solid solutions formed between 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid demonstrates this principle. researchgate.netcardiff.ac.uk Although the individual compounds can crystallize in different forms (polymorphism), their γ polymorphs are isostructural. This similarity allows them to form solid solutions where chloro and bromo substituents are mixed within the same crystal lattice. researchgate.net However, this is not always straightforward; the β polymorph of 3-chloro-trans-cinnamic acid has a different structure from the β polymorph of 3-bromo-trans-cinnamic acid, showcasing the structural diversity that can arise from subtle atomic substitutions. researchgate.net

The ability to form isostructural series is influenced by factors like molecular size, shape, and the directionality of intermolecular interactions such as halogen bonds. researchgate.netmdpi.com Understanding these relationships is crucial for predicting and controlling the crystal structures of new compounds like this compound.

Applications of 3 Chloro 5 Fluorocinnamic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

Currently, there is a notable absence of published research detailing the use of 3-Chloro-5-fluorocinnamic acid as a specific precursor in the synthesis of complex organic molecules. While cinnamic acids, in general, are recognized as valuable starting materials in organic synthesis, the specific substitution pattern of this compound has not been leveraged in documented synthetic pathways for intricate molecular architectures. The unique electronic and steric properties imparted by the chloro and fluoro substituents could potentially influence reactivity and selectivity in novel ways, but this remains a hypothetical assertion without concrete research examples.

Role in the Development of Novel Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. Cinnamic acid and its derivatives can serve as versatile scaffolds for the construction of various heterocyclic rings. However, a thorough search of the scientific literature does not yield specific examples where this compound has been utilized as a starting material for the development of novel heterocyclic systems. The potential for this compound to act as a synthon for fluorinated and chlorinated heterocycles is an area that awaits investigation by synthetic chemists.

Utilization in Materials Science Applications

The incorporation of cinnamic acid moieties into polymers can impart photoresponsive properties, making them suitable for applications such as photoresists and liquid crystals. The halogen substituents on this compound could theoretically influence properties like thermal stability, liquid crystalline behavior, and photo-reactivity. Nevertheless, there is no specific research available that documents the use of this compound in the creation of photoresponsive polymers, liquid crystals, or other materials where its unique chemical and physical properties are the focus.

Functionalization of Surfaces using this compound Derivatives

The modification of surfaces with organic molecules is a critical technique for tailoring the properties of materials for various applications. While cinnamic acid derivatives can be employed for surface functionalization, there are no specific studies detailing the use of this compound or its derivatives for this purpose. The potential for this compound to form self-assembled monolayers or to be grafted onto surfaces to impart specific chemical functionalities has not been reported in the available literature.

Analytical Method Development for Research and Process Control

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC) in Reaction Mixtures

Chromatographic methods are central to the separation and purity assessment of organic compounds in complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for analyzing 3-Chloro-5-fluorocinnamic acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for the analysis of polar aromatic compounds like this compound. sigmaaldrich.com The development of an RP-HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from starting materials, intermediates, by-products, and degradation products. youtube.com

Stationary Phase: A C18 (octadecylsilyl) column is a typical first choice due to its hydrophobicity, which allows for good retention of aromatic carboxylic acids. rsc.orgresearchgate.net Other options include C8 or phenyl-hexyl columns for alternative selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Buffers like phosphate (B84403) or acetate (B1210297), or acids like formic acid or trifluoroacetic acid (TFA) at a pH between 2 and 4 are commonly employed. sigmaaldrich.com The organic modifier is typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a complex reaction mixture with good resolution in a reasonable time. ekb.eg

Detection: A UV detector is ideal for this compound due to the presence of the chromophoric aromatic ring and conjugated double bond. The detection wavelength is usually set at the absorbance maximum (λmax) of the analyte for the highest sensitivity.

Validation: The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. ekb.eg Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rsc.org

Table 1: Representative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.govlmaleidykla.lt

Derivatization: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation reagents like methanolic HCl can be used to convert the carboxylic acid group into a less polar and more volatile derivative. lmaleidykla.lt Another approach is derivatization with ethyl chloroformate, which reacts with carboxylic acids in an aqueous medium. mdpi.com

Stationary Phase: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of these derivatives.

Detection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For higher specificity and structural information, a Mass Spectrometer (MS) detector is preferred (GC-MS). nih.govmdpi.com

Mass Spectrometry-Based Analytical Techniques (e.g., MALDI matrices)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. It is used for both qualitative and quantitative analysis.

Electron Ionization Mass Spectrometry (EI-MS)

When coupled with GC, EI-MS can be used to identify this compound (after derivatization). The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the derivative, as well as a characteristic fragmentation pattern. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak. miamioh.edu Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (-COOH) or its components. libretexts.orgyoutube.com For the parent compound, fragmentation might involve cleavage of the bond between the acrylic acid side chain and the phenyl ring.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique used for the analysis of large molecules, but it also has applications in the analysis of small molecules. The choice of the matrix is critical for successful MALDI analysis. Cinnamic acid derivatives are commonly used as MALDI matrices. mdpi.com

Notably, halogenated cinnamic acid derivatives, such as 4-chloro-α-cyanocinnamic acid, have been shown to be superior MALDI matrices. nih.govmdpi.com These matrices can offer enhanced sensitivity and reduced background noise. nih.govmdpi.com The electron-withdrawing nature of the halogen substituents is thought to play a role in their improved performance. nih.gov Given this, this compound itself could potentially be investigated as a MALDI matrix for the analysis of other compounds, particularly in proteomics and lipidomics. mdpi.comnih.gov The performance of such a matrix would depend on its ability to co-crystallize with the analyte and efficiently absorb laser energy, leading to soft ionization of the analyte. chemrxiv.org

Development of High-Resolution Separation Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. chromatographyonline.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode. kapillarelektrophorese.eu In CZE, the separation of analytes is based on their charge-to-size ratio. nih.gov

Electrolyte (Background Electrolyte - BGE): The pH of the BGE is a critical parameter. To analyze this compound, a basic buffer (e.g., borate (B1201080) or phosphate buffer at pH > 7) would be used to ensure the carboxylic acid group is deprotonated and the molecule carries a negative charge. kapillarelektrophorese.eu The pH can be optimized to achieve the best separation from potential impurities, such as positional isomers. nih.gov

Capillary: A fused-silica capillary is commonly used. The inner surface may be coated to control the electroosmotic flow (EOF).

Detection: UV detection is the most common method for CE and is well-suited for this compound. Detection would be performed at a wavelength where the analyte has strong absorbance.

CE is particularly powerful for the separation of isomers (e.g., 2-chloro-5-fluorocinnamic acid or 3-chloro-4-fluorocinnamic acid), which can be challenging to resolve by HPLC. nih.gov The high efficiency of CE can often provide baseline separation of such closely related compounds. capes.gov.br

Table 3: Illustrative Separation Data for Isomers by Capillary Electrophoresis

| Compound | Migration Time (min) |

| This compound | 5.2 |

| Isomer 1 | 5.5 |

| Isomer 2 | 5.9 |

| Resolution (Rs) between adjacent peaks | > 1.5 |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-Chloro-5-fluorocinnamic acid, and how should data be interpreted?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts, focusing on the cinnamate backbone and substituent effects (e.g., deshielding due to electron-withdrawing Cl and F groups) .

- IR : Identify characteristic carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-Cl/C-F vibrations .

- HRMS : Confirm molecular ion [M+H]⁺ and isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl split).

- Validation : Cross-reference experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What safety protocols are critical when handling halogenated cinnamic acids like this compound?

- Precautions : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation and toxicity.

- First Aid : For accidental exposure, rinse affected areas with water for 15 minutes and consult a physician. Provide safety data sheets (SDS) for halogenated aromatics during lab training .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve regioselectivity and yield?

- Experimental Design :

- Step 1 : Screen coupling reactions (e.g., Horner-Wadsworth-Emmons) under varying conditions (temperature, solvent polarity, catalysts).

- Step 2 : Use design-of-experiments (DoE) to identify critical factors (e.g., stoichiometry of Cl/F precursors).

- Step 3 : Analyze byproducts via LC-MS to trace side reactions (e.g., dihalogenation or ester hydrolysis) .

- Resolution : Employ directing groups (e.g., nitro or methoxy) to enhance positional control during halogenation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

- Data Triangulation :

- Cross-Validation : Repeat experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations).

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify conformational anomalies (e.g., rotameric equilibria) .

- Alternative Techniques : Use X-ray crystallography (via SHELXL refinement) to resolve structural ambiguities .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Substrate Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) to activate the chloro substituent selectively.

- Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to determine rate-limiting steps.

- Post-Reaction Analysis : Use GC-MS or MALDI-TOF to identify boronate adducts or homocoupling byproducts .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Protocols : Specify solvent grades, equipment calibration, and purification steps (e.g., recrystallization solvents).

- Data Sharing : Deposit raw spectral data in repositories like Zenodo or ChemRxiv .

Application in Drug Discovery

Q. What in silico approaches predict the bioactivity of this compound derivatives?

- Computational Workflow :

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., cyclooxygenase-2).

- ADMET Profiling : Predict pharmacokinetics via SwissADME or ADMETLab 2.0, focusing on halogen-related toxicity (e.g., hepatotoxicity) .

- Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.